Distinct Relative Retention Time
17-Epidrospirenone (EP Impurity E) possesses a unique chromatographic signature that is essential for its identification and quantification in Drospirenone API. According to the British Pharmacopoeia 2025 monograph, its relative retention time (RRT) is approximately 1.1 when referenced against the Drospirenone API peak (retention time = about 22 min). This is distinct from other specified impurities, such as Impurity A (RRT ~1.2). This RRT value is a critical parameter for confirming the identity of the impurity peak in sample chromatograms [1]. In comparison, the Drospirenone API peak, by definition, has an RRT of 1.0. This quantitative difference enables unambiguous detection and integration of 17-Epidrospirenone in complex mixtures.
| Evidence Dimension | Relative Retention Time (RRT) in HPLC analysis |
|---|---|
| Target Compound Data | RRT ≈ 1.1 |
| Comparator Or Baseline | Drospirenone API: RRT = 1.0 (by definition); Drospirenone EP Impurity A: RRT ≈ 1.2 |
| Quantified Difference | 17-Epidrospirenone elutes after Drospirenone with an RRT difference of approximately +0.1. |
| Conditions | HPLC with an end-capped octadecylsilyl silica gel column (3 μm, 4.6 mm x 0.25 m) at 35°C, using a water/acetonitrile gradient at 1.0 mL/min, with UV detection at 245 nm, as per EP/BP monograph 2404 [1]. |
Why This Matters
This precise RRT value is a mandatory system suitability parameter for confirming the identity of 17-Epidrospirenone, ensuring accurate quantification and preventing misidentification of other impurities in quality control labs.
- [1] British Pharmacopoeia (BP) 2025. Drospirenone Monograph. Available at: https://nhathuocngocanh.com/bp/drospirenone/. View Source
